N4-ethylpyridine-3,4-diamine
Overview
Description
The compound "N4-ethylpyridine-3,4-diamine" is not directly mentioned in the provided papers. However, the papers discuss related pyridine derivatives and their synthesis, which can offer insights into the properties and synthesis of similar compounds. For instance, the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, is described, which shares the pyridine core with N4-ethylpyridine-3,4-diamine . Additionally, the synthesis and structural elucidation of anyles of 4-benzoylpyridine are reported, which could be structurally related to the compound of interest .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and the careful selection of substituents to achieve the desired properties. In the first paper, the synthesis of a pyridine derivative proceeds in two stages via a pyrylium salt intermediate, which is then reacted with amines to form N-alkylpyridinium salts . This method could potentially be adapted for the synthesis of N4-ethylpyridine-3,4-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography data for the synthesized compounds in the first paper confirm the predicted ground-state conformation based on the Janus effect, which is the steric protection of the heteroatom by adjacent groups . The crystal structure of an anyle-pyridine derivative is reported in the second paper, providing insights into the intermolecular interactions and spatial arrangement of the pyridine ring .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The first paper describes the cationic polymerization of isobutene in the presence of the synthesized pyridine derivative, indicating its potential as a catalyst in organic synthesis . The third paper discusses a strategy for the synthesis of diamines, which are key building blocks in various chemical industries, by nitrogen-directed diazidation of alkenes and cycloalkanes . This method could be relevant for the synthesis of N4-ethylpyridine-3,4-diamine if adapted for the specific substitution pattern.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and the nature of their substituents. The first paper mentions the weak nucleophilic nature of the synthesized base, which is a result of steric hindrance provided by the isopropyl groups . The second paper discusses the spectroscopic properties of anyles of 4-benzoylpyridine, including a bathochromic shift in the UV spectrum due to N-anylation, which could be comparable to changes in the UV spectrum of N4-ethylpyridine-3,4-diamine . The fourth paper provides information on the formation and structure of low-melting trihydrates of 4-methylpyridine, which could be relevant for understanding the solvation and crystallization behavior of N4-ethylpyridine-3,4-diamine .
Scientific Research Applications
1. Chromatography Applications N4-ethylpyridine-3,4-diamine derivatives, such as 2-ethylpyridine-bonded silica, are prominently used in supercritical fluid chromatography. This method is particularly effective for analyzing basic compounds. Poly(vinylpyridine) polymers supported on silica, with varied nitrogen atom positions, have demonstrated significant retentive properties and effective shielding against unwanted interactions with basic compounds in chromatographic analysis, particularly for pharmaceutical compounds (West et al., 2018).
2. Coordination Chemistry and Metal Complexes N4-ethylpyridine-3,4-diamine and its derivatives have been studied for their ability to form complexes with metals, such as cobalt and ruthenium. These studies focus on the preparation, stereochemistry, and oxidation of such complexes, which have applications in areas like catalysis and materials science. For instance, the study of 2-pyridinethiolato cobalt(III) complexes and their crystal structures is a notable example of this application (Kita et al., 1989).
3. Catalysis The use of diamines, including those with neighboring nitrogen atoms like N4-ethylpyridine-3,4-diamine, as catalysts in chemical reactions such as the Knoevenagel condensation has been explored. These catalysts are chosen for their combination of high proton affinity and ability to facilitate the return of protons to intermediates in the reaction process (Climent et al., 2007).
4. Molecular Structure and Spectroscopic Properties Research into the crystal structure and spectroscopic properties of compounds derived from N4-ethylpyridine-3,4-diamine has been conducted. This includes the study of novel anyles of 4-benzolylpyridine and their N-ethylpyridinium salts, which are important for understanding the electronic structure and behavior of these compounds in various environments (Kolev et al., 2009).
properties
IUPAC Name |
4-N-ethylpyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUSOHGUWGRCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476289 | |
Record name | N4-ethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-ethylpyridine-3,4-diamine | |
CAS RN |
146950-67-6 | |
Record name | N4-ethylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-N-ethylpyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.